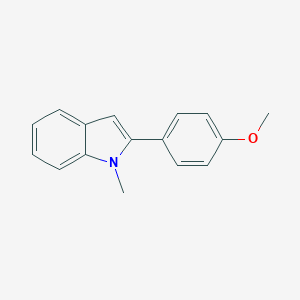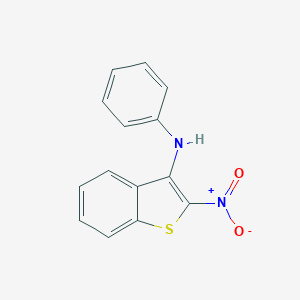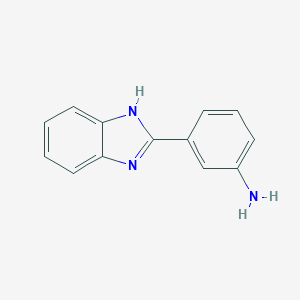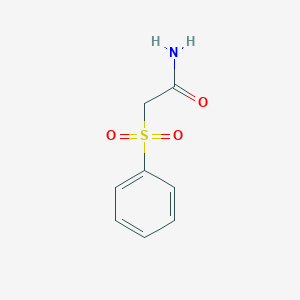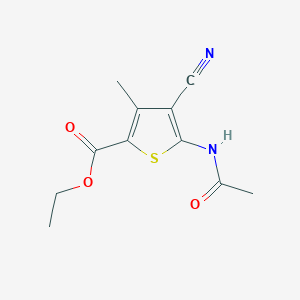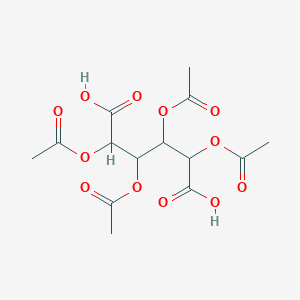
2,3,4,5-Tetraacetyloxyhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetraacetyloxyhexanedioic acid, also known as THA, is a chemical compound that has been studied for its potential applications in scientific research. THA is a derivative of the naturally occurring compound, malic acid, and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid involves its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 2,3,4,5-Tetraacetyloxyhexanedioic acid increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to have various biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve memory and learning, and have potential neuroprotective effects. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been shown to have antioxidant properties and may have implications for treating oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,5-Tetraacetyloxyhexanedioic acid has advantages and limitations for lab experiments. One advantage is its ability to increase acetylcholine levels in the brain, which can improve cognitive function and memory. 2,3,4,5-Tetraacetyloxyhexanedioic acid also has potential neuroprotective effects and antioxidant properties. However, 2,3,4,5-Tetraacetyloxyhexanedioic acid has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For research on 2,3,4,5-Tetraacetyloxyhexanedioic acid include further exploration of its potential applications in treating cognitive disorders such as Alzheimer's disease, as well as its potential neuroprotective effects. Additional research is also needed to determine the safety and efficacy of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its potential use in clinical settings. Further studies are also needed to explore the mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its effects on other neurotransmitters and brain functions.
Métodos De Síntesis
2,3,4,5-Tetraacetyloxyhexanedioic acid can be synthesized through various methods, including the reaction of malic acid with acetic anhydride in the presence of a catalyst. Another method involves the reaction of maleic anhydride with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield 2,3,4,5-Tetraacetyloxyhexanedioic acid. 2,3,4,5-Tetraacetyloxyhexanedioic acid can also be synthesized through the reaction of diethyl malate with acetic anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetraacetyloxyhexanedioic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to increase acetylcholine levels in the brain, which may have implications for treating cognitive disorders such as Alzheimer's disease. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been studied for its potential neuroprotective effects and its ability to improve memory and learning in animal models.
Propiedades
Número CAS |
5469-75-0 |
|---|---|
Nombre del producto |
2,3,4,5-Tetraacetyloxyhexanedioic acid |
Fórmula molecular |
C14H18O12 |
Peso molecular |
378.28 g/mol |
Nombre IUPAC |
2,3,4,5-tetraacetyloxyhexanedioic acid |
InChI |
InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22) |
Clave InChI |
RITGLGZGMSTJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
SMILES canónico |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



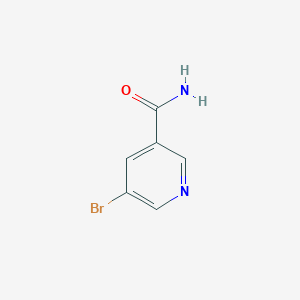
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)


![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)
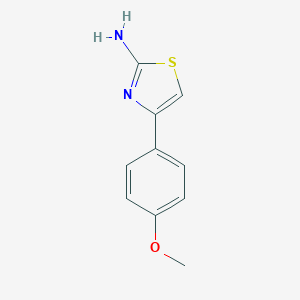
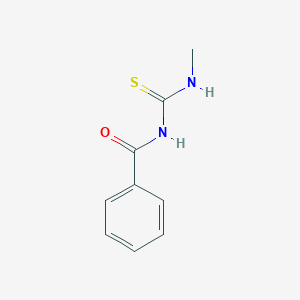
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
